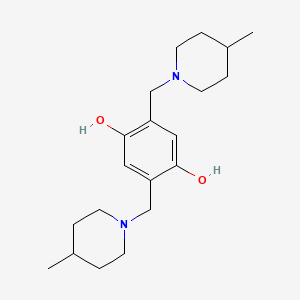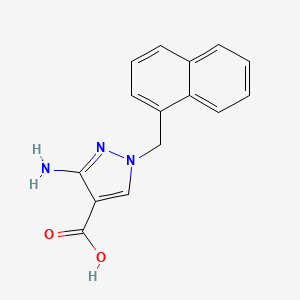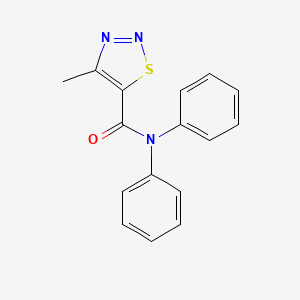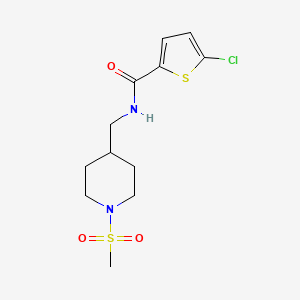![molecular formula C19H17F3N2O5S B2363463 N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 955234-92-1](/img/structure/B2363463.png)
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a compound of considerable interest in the scientific community due to its unique structural features and potential applications in various fields. It is composed of a benzo[d][1,3]dioxole moiety attached to a pyrrolidine ring, with additional functional groups including an oxopyrrolidinyl group, a trifluoromethyl group, and a benzenesulfonamide group. These functional groups contribute to the compound's distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide involves a multi-step process. Initially, the starting materials include benzo[d][1,3]dioxole and a suitably protected pyrrolidine. The synthesis proceeds through a series of reactions including Friedel-Crafts acylation, reduction, and sulfonamide formation.
Friedel-Crafts Acylation: The benzo[d][1,3]dioxole undergoes acylation using an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the acyl group onto the aromatic ring.
Reduction: The acylated product is then subjected to reduction, typically using lithium aluminum hydride, to convert the ketone group into the corresponding alcohol.
Sulfonamide Formation: Finally, the sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for cost, yield, and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Industrial methods focus on minimizing by-products and ensuring the safety and sustainability of the reaction conditions.
化学反应分析
Types of Reactions: N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidation products that may exhibit different properties and activities.
Reduction: Reduction reactions can modify functional groups, such as converting sulfonamides to amines or alcohols to alkanes.
Substitution: The presence of functional groups such as the trifluoromethyl and benzenesulfonamide groups allows for nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Typical reagents include alkyl halides, acids, and bases, depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions are determined by the specific functional groups involved. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
科学研究应用
N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications across different scientific fields:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, acting as a versatile building block for the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions, receptor binding, and molecular pathways. Its structural features make it a valuable tool for probing biological mechanisms.
Medicine: Potential applications in drug development include the design of novel therapeutic agents targeting specific diseases. Its unique functional groups may enhance binding affinity and specificity to biological targets.
Industry: In the industrial sector, the compound is employed in the development of specialty chemicals, materials science, and polymer chemistry. Its reactivity and stability are advantageous for creating high-performance materials.
作用机制
The mechanism by which N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins.
Molecular Targets and Pathways Involved:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, blocking their catalytic activity and modulating biochemical pathways.
Receptor Binding: Its structural elements enable binding to receptors, affecting signal transduction and cellular responses.
Protein Interactions: By binding to proteins, the compound can influence protein-protein interactions and modulate biological functions.
相似化合物的比较
N-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-2-ones: These compounds share the benzo[d][1,3]dioxole and pyrrolidinone core structures but lack the trifluoromethyl and sulfonamide groups, resulting in different chemical and biological activities.
Trifluoromethylbenzenesulfonamides: While these compounds possess the trifluoromethyl and sulfonamide groups, they do not include the benzo[d][1,3]dioxole or pyrrolidinone moieties, leading to distinct reactivity and applications.
The uniqueness of N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide lies in its integrated structural features, making it a compound of high interest for further exploration and utilization in scientific research and industrial applications.
属性
IUPAC Name |
N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5S/c20-19(21,22)13-2-1-3-15(7-13)30(26,27)23-9-12-6-18(25)24(10-12)14-4-5-16-17(8-14)29-11-28-16/h1-5,7-8,12,23H,6,9-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTQIPIAOJZZTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)CNS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2363383.png)




![4-[(4-Bromothiophen-3-yl)carbonyl]morpholine](/img/structure/B2363391.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2363393.png)
![1-acetyl-N-(2-methyl-4,5-dihydronaphtho[1,2-d]thiazol-8-yl)indoline-5-sulfonamide](/img/structure/B2363395.png)
![7-Methyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one](/img/structure/B2363396.png)

![2-chloro-N-[2-(2-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]quinoline-4-carboxamide](/img/structure/B2363399.png)
![N-(4-fluorobenzyl)-2-(3-(2-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2363400.png)
